Product packaging for Des-O-methylolivoretin C(Cat. No.:CAS No. 95013-42-6)

Des-O-methylolivoretin C

Cat. No.: B1200020
CAS No.: 95013-42-6
M. Wt: 451.6 g/mol
InChI Key: XNACPAMJJMTHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-O-methylolivoretin C, also known as this compound, is a useful research compound. Its molecular formula is C28H41N3O2 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41N3O2 B1200020 Des-O-methylolivoretin C CAS No. 95013-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95013-42-6

Molecular Formula

C28H41N3O2

Molecular Weight

451.6 g/mol

IUPAC Name

14-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one

InChI

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)23-20(27)13-21-22-18(14-29-24(22)23)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)

InChI Key

XNACPAMJJMTHKP-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)CO

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)CO

Synonyms

des-O-methylolivoretin C

Origin of Product

United States

Natural Origin and Isolation Studies of Des O Methylolivoretin C

Identification of Microbial Producers: Streptomyces and Streptoverticillium Species

Des-O-methylolivoretin C is a naturally occurring indole (B1671886) alkaloid that has been identified from actinomycete bacteria. nih.gov Specifically, its production has been attributed to the species Streptomyces mediocidicus and Streptoverticillium olivoreticuli. nih.govnih.govnih.gov These soil-dwelling bacteria are known for their ability to synthesize a wide array of structurally complex and biologically active secondary metabolites. oup.comoup.comjst.go.jp The identification of this compound from these microorganisms underscores the rich chemical diversity found within the genus Streptomyces and the closely related Streptoverticillium. nih.govtandfonline.com

Methodologies for Compound Isolation from Fermentation Broths

The isolation of this compound from bacterial cultures involves a multi-step process typical for separating microbial secondary metabolites. The general procedure begins with the cultivation of the producing strain, such as Streptomyces mediocidicus, in a suitable fermentation broth. oup.comtandfonline.com

Following an adequate incubation period to allow for compound production, the mycelial mass is separated from the culture broth by filtration. The target compounds, including this compound, are then extracted from the mycelia using organic solvents like methanol (B129727) or acetone. oup.comtandfonline.com The resulting crude extract is subsequently concentrated and subjected to solvent-solvent partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. tandfonline.com

Final purification of this compound from the complex mixture of metabolites is achieved through various chromatographic techniques. Researchers have employed methods such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compound. tandfonline.comrsc.org The expression of specific biosynthetic genes, such as the C-methyltransferase gene tleD, in a host strain has also been shown to yield a mixture containing this compound, which can then be isolated and identified. rsc.org

Co-occurrence with Related Teleocidin and Olivoretin (B1219251) Metabolites

This compound is not produced in isolation; it is typically found alongside a suite of structurally related compounds belonging to the teleocidin and olivoretin families. It is chemically defined as a demethylated form of olivoretin C and a regioisomer of teleocidin B. nih.gov

Studies on the metabolic profile of producer organisms reveal the co-production of this compound with several other teleocidin-related compounds. For instance, experiments involving the expression of the tleD gene resulted in the simultaneous production of teleocidin B-1, teleocidin B-4, and this compound. rsc.org Furthermore, the producing strain Streptoverticillium olivoreticuli is also known to synthesize other olivoretins, including olivoretin A, B, C, and E. nih.govnih.gov Olivoretin D has been identified as being identical to teleocidin B-4. nih.govresearchgate.net This co-occurrence is a direct reflection of a common biosynthetic pathway that diverges in its later stages to create a variety of related structures. rsc.orgresearchgate.net

Overview of Teleocidin Biosynthesis: Key Precursors and Core Structures

The biosynthesis of teleocidins, a class of terpenoid indole alkaloids, is a complex process involving several key enzymatic steps. These compounds, including this compound, are known for their potent activation of protein kinase C (PKC). nih.govresearchgate.net The biosynthesis originates from the assembly of a dipeptide from L-valine and L-tryptophan by a non-ribosomal peptide synthetase (NRPS). acs.orgnih.gov This is followed by a series of modifications including oxidative C-N bond formation and prenylation to form the characteristic indolactam core structure. nih.govresearchgate.net

The core of teleocidin biosynthesis involves four primary enzymatic steps that convert valine, tryptophan, S-adenosylmethionine (SAM), and geranyl pyrophosphate (GPP) into the final teleocidin products. acs.org A key intermediate in this pathway is (-)-indolactam V, which undergoes reverse prenylation at the C-7 position of the indole ring with GPP to yield lyngbyatoxin A (also known as teleocidin A-1). researchgate.netrsc.org This teleocidin A-1 then serves as the direct precursor for the formation of this compound through a methylation-initiated terpene cyclization. researchgate.netrsc.org

Identification and Characterization of Biosynthetic Gene Clusters (e.g., tle cluster)

The genes responsible for teleocidin biosynthesis are organized into a biosynthetic gene cluster (BGC). In the producer organism, Streptomyces blastmyceticus, this is known as the 'tle' cluster. nih.govnih.gov This cluster contains the genes encoding the core enzymes required for the initial stages of teleocidin synthesis. These include:

tleA: A non-ribosomal peptide synthetase (NRPS) that synthesizes the dipeptide precursor. acs.orgnih.gov

tleB: A cytochrome P450 monooxygenase responsible for an oxidative C-N bond formation. acs.orgnih.gov

tleC: A prenyltransferase that attaches a geranyl group to the indole ring of the precursor. acs.orgnih.gov

Interestingly, the gene encoding the final enzyme in the pathway leading to this compound, a C-methyltransferase named tleD , is located outside of the main tleABC cluster in the genome of S. blastmyceticus. acs.orgnih.gov The identification of the tle cluster was facilitated by its similarity to the lyngbyatoxin biosynthetic gene cluster found in cyanobacteria. nih.gov Heterologous expression of the tle cluster alone in Streptomyces lividans resulted in the production of teleocidin A-1, confirming that an additional enzyme encoded elsewhere was necessary for the subsequent cyclization step. nih.govresearchgate.net

Enzymatic Steps and Mechanisms Leading to this compound Formation

The formation of this compound is the result of a remarkable enzymatic cascade catalyzed by the C-methyltransferase TleD. nih.govrsc.org This enzyme utilizes teleocidin A-1 and S-adenosylmethionine (SAM) as substrates. rsc.org The expression of the tleD gene alongside the tle cluster was shown to abolish the production of teleocidin A-1 and instead yield three new compounds: teleocidin B-1, teleocidin B-4, and this compound. nih.govrsc.org This indicates that TleD is responsible for the methylation of the geranyl group of teleocidin A-1, which in turn initiates the terpene cyclization. rsc.org

In vitro assays using recombinant TleD confirmed that this single enzyme facilitates the entire sequence of reactions from C-methylation to the final cyclized products. rsc.org The process is initiated by the methylation of C-25 of teleocidin A-1, which generates a carbocation and triggers the cyclization cascade. nih.govrsc.org

Role of C-Methyltransferases (e.g., TleD) in Terpene Cyclization

The enzyme TleD is a pivotal C-methyltransferase that not only adds a methyl group but also orchestrates the subsequent cyclization of the terpene moiety. nih.gov This represents the first reported instance of a terpene cyclization being initiated by the C-methylation of a prenyl double bond. nih.gov The reaction catalyzed by TleD is a key branching point in the teleocidin biosynthetic pathway, leading to the formation of multiple teleocidin congeners from a common intermediate. nih.gov

The biosynthetic sequence leading to this compound commences with the TleD-catalyzed methylation of the C-25 position on the geranyl side chain of teleocidin A-1. nih.govrsc.org This methylation event, using SAM as the methyl donor, is the crucial trigger for the entire cyclization process. rsc.org The transfer of the methyl group generates a transient cationic intermediate, which is highly reactive and poised for subsequent intramolecular reactions. researchgate.net This methylation-initiated cyclization is a novel mechanism in terpene biosynthesis. nih.govrsc.org

Following the initial C-methylation at C-25, a 1,2-hydride shift occurs, moving the positive charge from C-25 to C-26. researchgate.netrsc.org The resulting cation at C-25 is then attacked by the nucleophilic C-7 of the indole ring. nih.govresearchgate.net This intramolecular cyclization leads to the formation of a key spiro-fused intermediate. nih.govrsc.org This spiro intermediate is a critical branch point in the pathway. Subsequent rearrangement of the C-C bonds of the spiro-ring can proceed via different paths. Path 'd' leads to the formation of this compound, while path 'c' results in teleocidin B-4. rsc.org The formation of these different products from a common spiro intermediate highlights the complexity and elegance of the TleD-catalyzed reaction. nih.gov

Cation Migration and Cyclization Pathways (e.g., spiro intermediate formation)

Involvement of Prenyltransferases (e.g., TleC) in Precursor Modifications

The biosynthesis of this compound involves a series of enzymatic modifications, with prenyltransferases playing a crucial role in the early stages of creating the core structure. The enzyme TleC, a prenyltransferase found in the teleocidin B (tle) biosynthetic gene cluster, is essential for this process. nih.govresearchgate.net TleC's primary function is to catalyze a reverse prenylation reaction. nih.gov

Specifically, TleC transfers a C10 geranyl moiety from a donor molecule, geranyl pyrophosphate (GPP), to the C-7 position of the indole ring of indolactam V. nih.govnih.gov This reaction is a key step, as it attaches the terpene side chain that will later undergo cyclization to form the characteristic ring structure of the teleocidin family, including this compound. nih.gov The TleC-catalyzed reaction is stereoselective, producing a 19R-geranylated compound. rsc.org This prenylated intermediate, lyngbyatoxin A (also known as teleocidin A-1), is the direct precursor for subsequent enzymatic transformations. nih.govrsc.org The action of TleC is analogous to that of LtxC in the biosynthesis of lyngbyatoxin A in cyanobacteria. nih.gov

EnzymeFunctionSubstrateProduct
TleC Catalyzes reverse prenylationIndolactam V, Geranyl Pyrophosphate (GPP)Lyngbyatoxin A (Teleocidin A-1)

Proposed Shunt Products and Alternative Cyclization Paths

Following the initial prenylation, the pathway leading to this compound involves a critical branching point that dictates the final structure of the molecule. After the action of the methyltransferase TleD on the precursor teleocidin A-1, a cationic spiro intermediate is formed. nih.govrsc.org This highly reactive intermediate does not appear to generate shunt products through quenching with water or deprotonation; instead, it spontaneously undergoes cyclization and rearrangement. rsc.org

The pathway diverges at this spiro intermediate, leading to two distinct regioisomers through different C-C bond migrations. nih.govrsc.org

Path A (or c): This migration path results in the formation of teleocidin B-4. rsc.org

Path B (or d): An alternative C-C bond migration leads to the synthesis of this compound. nih.govrsc.org

Therefore, teleocidin B-4 is not a shunt product in the traditional sense but rather an alternative product of a bifurcated pathway from a common, committed intermediate. The expression of the tleD gene consistently yields a mixture of teleocidin B-1, teleocidin B-4, and this compound, confirming they arise from a shared precursor after the methylation and cyclization step. nih.govrsc.org

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction and Product Diversification

Heterologous expression systems have been indispensable tools for dissecting the biosynthetic pathway of this compound and for engineering the production of new compounds. nih.govacs.org Initial studies involving the heterologous expression of the entire teleocidin B (tle) gene cluster—containing tleA (NRPS), tleB (P450 oxygenase), and tleC (prenyltransferase)—in the host Streptomyces lividans yielded an unexpected result. nih.govresearchgate.net Instead of the expected teleocidin B family members, the system produced only the precursor, teleocidin A-1. nih.govresearchgate.net

This outcome strongly suggested that at least one essential enzyme for the final cyclization and rearrangement steps was located outside the core tle cluster. nih.gov Subsequent screening experiments, where various C-methyltransferase (C-MT) genes found elsewhere in the genome of the native producer were co-expressed with the tle cluster, successfully identified the missing enzyme. nih.gov

The co-expression of a specific C-MT gene, named tleD, with the tle cluster in S. lividans resulted in the production of three new compounds: teleocidin B-1, teleocidin B-4, and this compound. nih.govrsc.org This experiment conclusively demonstrated that TleD is the methyltransferase responsible for acting on teleocidin A-1, which triggers the terpene cyclization and subsequent rearrangements that diversify the final products. nih.govrsc.org Similar heterologous expression of a gene cassette in the chassis host Streptomyces albus J1074 has also been used to produce carbazole (B46965) alkaloids and new N-acetylated derivatives, showcasing the power of this technique for product diversification. acs.orgacs.org

Host OrganismExpressed GenesProducts
Streptomyces lividanstle cluster (tleA, tleB, tleC)Teleocidin A-1
Streptomyces lividanstle cluster + tleDTeleocidin B-1, Teleocidin B-4, this compound

Insights from Deuterium (B1214612) Labeling Experiments on Carbon Atom Shifts

To gain deeper mechanistic insight into the complex terpene cyclization process, deuterium labeling experiments were conducted. nih.gov These studies provided critical evidence for the migration of atoms during the enzymatic reaction catalyzed by TleD. nih.gov

In an in vitro assay, the enzyme TleD was reacted with a specifically labeled precursor, [D-25]lyngbyatoxin A (deuterium at carbon 25), and the methyl donor S-adenosylmethionine (SAM). nih.gov The reaction produced [D-26]teleocidin B-4, demonstrating that the deuterium atom had shifted from carbon C-25 to C-26 during the formation of the cyclic terpene structure. nih.gov

This observation supports a proposed mechanism where TleD first methylates C-25 of the precursor. nih.gov This methylation induces the formation of a cation at C-25, which then attacks the C-7 of the indole ring to form the spiro intermediate. nih.gov The observed 1,2-hydride shift (in this case, a deuteride (B1239839) shift) from C-25 to C-26 is a key step in the subsequent rearrangement of this intermediate. nih.gov Although this experiment directly analyzed the formation of teleocidin B-4, the insight is directly applicable to the biosynthesis of its regioisomer, this compound, as both originate from the same spiro intermediate following this initial cation-induced cyclization and shift. nih.gov

Context of the Teleocidin Family Within Natural Product Chemistry

The teleocidins are a family of terpenoid indole (B1671886) alkaloids produced by certain bacteria, particularly from the genus Streptomyces. researchgate.netnih.gov These compounds are distinguished by a unique nine-membered lactam ring fused to an indole core. nih.govjst.go.jp First discovered in the 1960s as toxins affecting fish, the teleocidins have since attracted significant attention from chemists and pharmacologists due to their potent biological activities. jst.go.jp

A key feature of the teleocidin family is their ability to strongly activate protein kinase C (PKC), a crucial enzyme in cellular signal transduction pathways that regulate cell growth and proliferation. researchgate.netnih.govrsc.org This potent activity has established the teleocidins as powerful tools for studying carcinogenesis and has led to numerous studies on their isolation, bioactivity, and synthesis. researchgate.netnih.gov The complex and unique structures of teleocidins also present significant challenges and opportunities in the field of organic synthesis. calstate.edu

Positioning of Des O Methylolivoretin C As a Key Teleocidin Congener

Des-O-methylolivoretin C is a significant member of the teleocidin class of compounds. nih.govjst.go.jp It is a naturally occurring demethylated form of olivoretin (B1219251) C and is produced by Streptomyces mediocidicus and Streptoverticillium olivoreticuli. nih.gov Structurally, it is a regioisomer of teleocidin B, meaning it has the same chemical formula but a different spatial arrangement of atoms, specifically in the cyclohexene (B86901) ring. nih.gov

Structural Elucidation and Conformational Analysis

Application of Spectroscopic Techniques for Structural Assignment (e.g., NMR, X-ray crystallography)

The definitive structure of Des-O-methylolivoretin C, like many complex natural products, is established through a combination of powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal techniques for this purpose. nih.govnih.gov

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. researchgate.net For a compound like this compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to piece together its molecular skeleton. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) reveal the connectivity of atoms and their spatial proximity, allowing for the complete assignment of the compound's constitution and relative stereochemistry. mdpi.comchemguide.co.uk Although specific spectral data for this compound is not detailed here, its identification as a product of the TleD enzyme reaction was confirmed through such standard spectroscopic analysis. rsc.orgnih.gov

Molecular Conformation Studies and Regioisomeric Relationships with Teleocidin B

This compound is a naturally occurring regioisomer of teleocidin B, found in Streptomyces mediocidicus and Streptoverticillium olivoreticuli. nih.govresearcher.life This regioisomeric difference is located in the cyclohexene (B86901) ring of the terpene moiety, which has been suggested to influence their respective biological activities. nih.govresearcher.life

The biosynthetic pathway illuminates this relationship. Both this compound and teleocidin B-4 are derived from a common precursor, teleocidin A-1, through the action of the enzyme TleD. rsc.orgnih.gov The TleD-catalyzed reaction proceeds through a shared spiro-intermediate. The subsequent C-C bond migration determines the final product. Migration via one pathway (path b) leads to the formation of this compound, while an alternative migration (path a/c) results in teleocidin B-4. rsc.orgnih.gov This divergent pathway from a single intermediate is the basis for the regioisomeric relationship between these two complex molecules.

Three-Dimensional Structural Characterization of Biosynthetic Enzymes (e.g., TleD)

Understanding the enzyme responsible for the final cyclization step in the biosynthesis of this compound provides critical insight into its formation. The key enzyme, TleD, is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that not only transfers a methyl group but also catalyzes the subsequent terpene cyclization. researchgate.netjst.go.jp

The three-dimensional structure of TleD from Streptomyces blastmyceticus has been determined by X-ray crystallography at a resolution of 2.80 Å. nih.govresearchgate.net The analysis revealed a homohexameric structure, which is characteristic of a class I SAM-dependent methyltransferase. nih.govjst.go.jp The crystal structure was solved as a complex with the reaction by-product S-adenosylhomocysteine (SAH) and the substrate, teleocidin A-1. jst.go.jpebi.ac.uk

Key structural features of TleD include:

Active Site: The active site is a hydrophobic cavity formed at the interface of two monomers within the hexameric assembly. jst.go.jpresearchgate.net This hydrophobic environment is crucial for protecting the reactive carbocation intermediates from being quenched by water. nih.govd-nb.info

Substrate Binding: The substrate, teleocidin A-1, is held in the active site through hydrophobic interactions with several residues (including Tyr21′, Leu32′, and Phe279) and hydrogen bonds with others, such as Glu153 and Glu181. researchgate.netresearchgate.net

Catalytic Machinery: The structure shows the distance between the sulfur atom of the SAH cofactor and the target carbon (C25) of the substrate to be approximately 4.5 Å, a reasonable distance for the initial methyl transfer reaction to occur. nih.govjst.go.jp

This detailed structural information provides a static picture of the enzyme-substrate complex, laying the groundwork for understanding the complex cyclization cascade it catalyzes.

Computational Approaches for Conformational Analysis and Reaction Mechanisms (e.g., molecular dynamics simulation)

While X-ray crystallography provides a high-resolution static image, computational methods like molecular dynamics (MD) simulations are essential for understanding the dynamic processes of enzyme catalysis. mdpi.comnih.gov MD simulations have been applied to the TleD enzyme system to gain deeper insights into its reaction mechanism. nih.govd-nb.info

These simulations model the movements of atoms over time, providing a view of the conformational changes that occur during the enzymatic reaction. nih.gov For TleD, MD simulations were used to investigate the conformation of the substrate, teleocidin A-1, within the active site. The simulations supported a substrate conformation where the dihedral angle of the geranyl group (C23–C24–C25–C26) is maintained between 60–90°. nih.govd-nb.info This specific orientation is believed to be crucial for facilitating the initial methylation and subsequent cyclization that leads to the formation of this compound and its isomers. nih.gov

Furthermore, while the crystal structure provides the starting point, it does not fully explain the entire reaction cascade, including the 1,2-hydride shift and the C-C bond rearrangement of the spiro-intermediate. nih.govd-nb.info Researchers have suggested that more detailed computational studies, such as kinetic isotope effect calculations and further MD simulations, are necessary to fully elucidate these transient and dynamic steps of the mechanism. nih.govd-nb.info Such computational approaches are powerful tools for exploring reaction pathways and transition states that are difficult to capture with experimental techniques alone. smu.edu

Biological Activity and Mechanistic Investigations

Classification as a Protein Kinase C (PKC) Activator

Des-O-methylolivoretin C is firmly classified as a potent activator of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes. rsc.orgresearchgate.net Like the well-known tumor promoters, the teleocidins, this compound exerts its biological effects by directly activating PKC. nih.govrsc.org This activation is a key event in the signal transduction cascade, initiating a series of downstream cellular responses. The activation of PKC by compounds like this compound is a critical area of study for understanding cellular regulation and the development of diseases such as cancer. rsc.orgsigmaaldrich.com

The PKC family of serine/threonine kinases is a central component of cellular signal transduction, regulating processes like cell growth, differentiation, and apoptosis. sigmaaldrich.com These enzymes are typically activated by second messengers such as diacylglycerol (DAG) and calcium ions. sigmaaldrich.com this compound, like other teleocidin-class compounds, mimics the action of DAG, binding to the C1 domain of conventional and novel PKC isoforms to induce their activation. rsc.orgscbt.com This classification as a PKC activator places this compound in a group of molecules with profound effects on cellular function.

Elucidation of Cellular and Molecular Targets Beyond Primary Receptor Interactions (e.g., specific PKC isoforms)

While the primary target of this compound is protein kinase C (PKC), research has sought to understand its interactions with specific PKC isoforms. The PKC family consists of at least twelve isoforms, each with distinct tissue expression, localization, and substrate requirements, leading to specific physiological functions. sigmaaldrich.comnih.gov The ability of activators like this compound to differentially activate these isoforms is a key determinant of their ultimate biological effects.

The activation of PKC isoforms is a tightly regulated process. Conventional PKC isoforms (cPKCs: α, βI, βII, and γ) require both calcium and diacylglycerol (DAG) for activation, while novel PKC isoforms (nPKCs: δ, ε, η, and θ) are calcium-independent but still require DAG. sigmaaldrich.com Atypical PKC isoforms (aPKCs: ζ and ι/λ) are independent of both calcium and DAG. sigmaaldrich.com this compound, as a DAG mimetic, is expected to primarily target the conventional and novel PKC isoforms. The specific cellular context and the complement of PKC isoforms expressed in a given cell type will ultimately dictate the response to this compound. Further research is needed to fully delineate the isoform-specific activation profile of this compound and how this contributes to its diverse biological activities.

Modulation of Intracellular Signal Transduction Pathways

The activation of Protein Kinase C (PKC) by this compound triggers a cascade of intracellular signaling events. rsc.org Upon activation, PKC translocates from the cytosol to the cell membrane, where it can phosphorylate a multitude of target proteins on their serine and threonine residues. sigmaaldrich.comnih.gov This phosphorylation alters the activity of these proteins, leading to the propagation and amplification of the initial signal.

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to various intracellular targets, including the nucleus, ultimately leading to changes in gene expression and cellular behavior. nih.govwikipedia.org The pathways modulated by PKC are diverse and can include the mitogen-activated protein kinase (MAPK) cascades, which are crucial for cell proliferation and division. khanacademy.org By activating PKC, this compound can influence these fundamental cellular processes. The specific signal transduction pathways affected by this compound are dependent on the cell type and the specific PKC isoforms that are activated. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the molecule contribute to its potent effects. drugdesign.org These studies involve comparing the activity of this compound with its analogs to identify the key functional groups and structural motifs necessary for its interaction with protein kinase C (PKC) and subsequent biological responses.

A key structural feature influencing the biological activity of this compound is the regioisomerism of its cyclohexene (B86901) ring. nih.gov this compound is a regioisomer of teleocidin B, meaning they have the same molecular formula but differ in the arrangement of atoms within the cyclohexene ring. nih.gov This subtle structural difference has been shown to result in a difference in their tumor-promoting activities. nih.govresearcher.life Specifically, in a two-stage carcinogenesis experiment on mouse skin, teleocidin B induced a higher percentage of tumors compared to this compound, suggesting that the specific arrangement of the cyclohexene ring in teleocidin B leads to a more potent biological response. nih.gov This highlights the critical role that stereochemistry and the spatial arrangement of functional groups play in the interaction of these molecules with their biological targets.

The presence of a free hydroxyl (-OH) group is a critical determinant for the biological activity of teleocidin-related compounds. nih.gov Studies on olivoretins, which are O-methylated isomers of teleocidin B, have demonstrated that the methylation of the primary hydroxyl group results in biologically inactive compounds. nih.gov Conversely, olivoretin (B1219251) D, which possesses a free hydroxyl group, retains its biological activity. nih.gov This indicates that the hydroxyl group is essential for the interaction with the target, likely through the formation of hydrogen bonds. wisdomlib.orgresearchgate.net The ability of the hydroxyl group to donate a hydrogen atom is a key feature in the antioxidant and radical scavenging activities of many natural phenolic compounds. wisdomlib.orgnih.gov In the context of PKC activation, this free hydroxyl group in this compound is believed to be crucial for its binding to the C1 domain of the enzyme.

Comparative analyses of this compound with its structural analogs, such as teleocidin B, indolactam-V, and the olivoretins, provide valuable insights into the structure-activity relationships of this class of compounds.

Teleocidin B: As a regioisomer, teleocidin B exhibits a higher tumor-promoting activity than this compound, a difference attributed to the variation in their cyclohexene ring structures. nih.gov Both compounds, however, are potent PKC activators. nih.govrsc.org

Olivoretins: Olivoretins A, B, and C, which are O-methylated derivatives of teleocidin B, are biologically inactive. nih.gov This underscores the necessity of the free hydroxyl group for activity. Olivoretin D, which retains the free hydroxyl group, is biologically active. nih.gov

Indolactam-V: Indolactam-V represents the core lactam structure common to the teleocidins and olivoretins. It is the biosynthetic precursor to these more complex molecules and also exhibits PKC activating properties, although generally with lower potency than the full teleocidin structures. rsc.org

These comparative studies highlight the fine-tuning of biological activity through subtle modifications of the molecular scaffold.

Table of Biological Activities of this compound and Related Compounds

Compound Key Structural Feature Biological Activity Reference
This compound Regioisomer of Teleocidin B, free -OH group Potent PKC activator, tumor promoter nih.govnih.gov
Teleocidin B Regioisomer of this compound, free -OH group Potent PKC activator, stronger tumor promoter than this compound nih.govrsc.org
Olivoretin A, B, C O-methylated teleocidin B isomers Biologically inactive nih.gov
Olivoretin D Teleocidin B isomer with a free -OH group Biologically active nih.gov
Indolactam-V Core lactam structure PKC activator rsc.org

Importance of Specific Functional Groups (e.g., free hydroxyl group) for Activity

In Vitro Pharmacological Studies for Mechanistic Profiling

In vitro studies are crucial for dissecting the molecular mechanisms through which this compound exerts its biological effects. These investigations typically involve isolated enzymes and cultured cells to observe the compound's direct interactions and its influence on cellular signaling pathways.

The teleocidin family of compounds, including this compound, are potent activators of Protein Kinase C (PKC), a critical family of enzymes in signal transduction. researchgate.netnih.govtocris.com Enzyme activity assays are laboratory methods designed to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics and inhibition. amsbio.comthermofisher.com

Activation of PKC is a key mechanistic step for teleocidins. researchgate.netnih.gov Research on the structurally related olivoretins has highlighted that a free primary hydroxyl group is essential for biological activity. nih.gov Inactive O-methylated isomers like olivoretins A, B, and C failed to show activity, whereas compounds with this free hydroxyl group, such as this compound, are biologically active. nih.gov This suggests that the activation of PKC by this compound is dependent on this specific structural feature, which allows it to mimic the endogenous PKC activator, diacylglycerol. nih.govmdpi.com

To understand the downstream consequences of PKC activation, researchers employ cell-based assays that measure changes in cellular processes. For tumor promoters like this compound, key markers include the induction of ornithine decarboxylase (ODC) and alterations in cell adhesion. researchgate.netnih.gov

Ornithine Decarboxylase (ODC) Induction: ODC is a rate-limiting enzyme in the synthesis of polyamines, and its induction is a well-documented hallmark of tumor promotion. researchgate.netnih.gov Studies on compounds structurally related to this compound, such as (-)-indolactam-V, have demonstrated potent ODC induction in mouse skin. researchgate.netjst.go.jp This effect is understood to be a downstream event following PKC activation. nih.gov

Cell Adhesion: Tumor promoters can modulate cell-to-cell and cell-to-matrix interactions. nih.gov Cell-based adhesion assays, which often measure the binding of cells to coated microtiter plates, are used to quantify these changes. nih.govnih.gov Investigations into the teleocidin class have included assessments of cell adhesion, for instance, using human promyelocytic leukemia (HL-60) cells, as a measure of their biological activity. researchgate.netnih.gov

Table 1: Summary of In Vitro Assays for Mechanistic Profiling of this compound

Assay Type Target/Process Mechanistic Relevance Expected Finding for this compound
Enzyme Activity Assay Protein Kinase C (PKC) Direct activation of a key signaling enzyme central to tumor promotion. Potent activation, dependent on its free hydroxyl group.
Cell-Based Assay Ornithine Decarboxylase (ODC) Induction Measurement of a downstream marker for cell proliferation and tumor promotion. Significant induction in relevant cell models (e.g., mouse skin).
Cell-Based Assay Cell Adhesion Assessment of altered cellular interaction, a feature of transformed cells. Modulation of cell adhesion properties in specific cell lines (e.g., HL-60).

Enzyme Activity Assays (e.g., PKC activation)

In Vivo Models for Assessing Biological Activity and Mechanistic Understanding

The definitive test of a tumor promoter's activity is conducted using animal models of carcinogenesis. The two-stage mouse skin carcinogenesis model is a classic and effective tool for this purpose. nih.govnih.gov This model involves an "initiation" step, where a sub-carcinogenic dose of a DNA-damaging agent is applied, followed by repeated "promotion" applications of the test compound, which itself is not carcinogenic but causes the initiated cells to proliferate and form tumors. nih.gov

The tumor-promoting activity of this compound was explicitly studied using this model. nih.gov In these experiments, the skin of mice was initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by promotional treatments with this compound. nih.govresearcher.life This in vivo approach directly assesses the compound's ability to drive the clonal expansion of initiated cells, a critical step in cancer development.

To gauge the potency of this compound, its activity was directly compared with that of teleocidin, a well-characterized tumor promoter, in the mouse skin carcinogenesis model. nih.gov

The results of this comparative study showed that both compounds were active tumor promoters, but with differing potencies. After 30 weeks of promotion, the group treated with DMBA followed by this compound exhibited a tumor incidence of 63.3%. nih.gov In contrast, the group treated with DMBA followed by teleocidin showed a higher tumor incidence of 84.6% within the same period. nih.gov This quantitative difference in tumor-promoting strength is presumed to be related to the regioisomeric difference in the cyclohexene ring structure between this compound and teleocidin B. nih.gov

Table 2: Comparative Tumor-Promoting Activity in a Two-Stage Mouse Skin Carcinogenesis Model

Promoter Compound Initiator Animal Model Study Duration Tumor Incidence (%)
This compound DMBA Mouse (Skin) 30 Weeks 63.3% nih.gov
Teleocidin DMBA Mouse (Skin) 30 Weeks 84.6% nih.gov

Synthetic and Semi Synthetic Strategies

Academic Approaches to Total Synthesis of Teleocidin Analogues

The total synthesis of teleocidin analogues has been a subject of intense academic interest due to their potent biological activities and complex architectures. jst.go.jppsu.edu A primary goal has been to develop flexible and convergent routes that allow for the synthesis of various family members and novel analogues for structure-activity relationship (SAR) studies.

A significant achievement in this area is the unified, 11-step total synthesis of teleocidins B-1 through B-4. acs.orgnih.gov This approach hinges on the initial construction of indolactam V, the common biosynthetic precursor to the teleocidin family. blogspot.comacs.org Key steps in forming the indolactam V core include an electrochemical amination, a copper-mediated aziridine (B145994) opening, and a crucial base-induced macrolactamization to form the challenging nine-membered ring. blogspot.comacs.org While indolactam V is commercially available, its high cost makes its synthesis a more practical approach for large-scale work. blogspot.com

With the indolactam V core in hand, a convergent strategy is employed to introduce the terpene fragment. This is accomplished through a highly regioselective C–H borylation of the indole (B1671886) moiety, followed by a Sigman-Heck reaction to couple the terpene piece in a stereocontrolled manner. acs.org

Notably, research into the biosynthesis of these compounds has inspired synthetic routes. It has been demonstrated that the acid-catalyzed treatment of teleocidin A-1, another member of the family, can yield both teleocidin B-4 and Des-O-methylolivoretin C. rsc.org This suggests that cationic intermediates play a role in the formation of the final terpene structure, a concept that can be exploited in a purely synthetic context to access this compound. rsc.org The difference in tumor-promoting activity between teleocidin B-4 and this compound is attributed to the regioisomeric difference in their cyclohexene (B86901) rings, highlighting the synthetic importance of controlling this feature. nih.gov

Chemoenzymatic Synthesis for Structural Diversification

Chemoenzymatic synthesis, which combines the precision of biological catalysts with the flexibility of chemical reactions, offers a powerful route for structural diversification of the teleocidin family. mdpi.com This approach leverages the natural biosynthetic machinery to produce complex cores, which can then be modified. Prenyltransferases, in particular, are key enzymes that attach isoprene (B109036) units to aromatic scaffolds, often enhancing biological activity. uni-marburg.dedntb.gov.ua

The biosynthesis of teleocidins provides a clear roadmap for chemoenzymatic strategies. jst.go.jpresearchgate.net The pathway begins with the synthesis of the indolactam V core, which is then subjected to a "reverse" prenylation at the C-7 position of the indole ring by the prenyltransferase TleC, using geranyl pyrophosphate (GPP) as a donor, to produce teleocidin A-1 (also known as lyngbyatoxin A). nih.govresearchgate.net

The crucial step leading to this compound involves the enzyme TleD, a C-methyltransferase. rsc.orgnih.gov Heterologous expression of the biosynthetic gene cluster for teleocidins in Streptomyces lividans initially yielded only teleocidin A-1. nih.govresearchgate.net However, co-expression with the tleD gene resulted in the production of three new compounds: teleocidin B-1, teleocidin B-4, and this compound. rsc.orgnih.gov

The reaction mechanism proceeds as follows:

C-methylation: TleD catalyzes the methylation of the geranyl group of teleocidin A-1 using S-adenosylmethionine (SAM) as a methyl donor. rsc.orgnih.gov

Carbocation Formation and Migration: This methylation triggers the formation of a carbocation, which then induces a 1,2-hydride shift. rsc.orgresearchgate.net

Cyclization and Rearrangement: The resulting cation attacks the indole C-7 position to form a spiro intermediate. This unstable intermediate then spontaneously rearranges via two different pathways (Path A and Path B) to yield teleocidin B-4 and this compound, respectively. researchgate.netnih.gov

This enzymatic cascade demonstrates how a single enzyme, TleD, can generate significant structural diversity from a common precursor, providing access to this compound through a biocatalytic route.

EnzymeFunction in Teleocidin BiosynthesisPrecursorProduct(s)
TleA (NRPS) Synthesizes N-methyl-L-valyl-L-tryptophanol (NMVT)L-valine, L-tryptophanNMVT
TleB (P450) Catalyzes oxidative C-N bond formationNMVTIndolactam V
TleC (Prenyltransferase) Catalyzes reverse-prenylation at C-7 of indoleIndolactam V, GPPTeleocidin A-1
TleD (Methyltransferase) Initiates terpene cyclization via C-methylationTeleocidin A-1, SAMTeleocidin B-4, this compound, Teleocidin B-1

Rational Design of Analogues for Structure-Activity Relationship Exploration

The potent biological activity of teleocidins, primarily as activators of protein kinase C (PKC), has driven extensive efforts in the rational design of analogues to probe their structure-activity relationships (SAR). jst.go.jpmdpi.com The goal is to identify the key structural features—the pharmacophore—responsible for biological activity and to develop new molecules with improved properties, such as enhanced selectivity for specific PKC isozymes or reduced tumor-promoting effects. nih.govcore.ac.ukbohrium.com

Computer modeling has shown that despite their different chemical scaffolds, teleocidins and another class of potent PKC activators, the phorbol (B1677699) esters, share a similar spatial arrangement of key heteroatoms and hydrophobic regions. nih.gov For the teleocidin family, the indolactam V skeleton is considered the essential core for biological activity. jst.go.jp

SAR studies have revealed several key insights:

The Indolactam Core: The nine-membered lactam ring and its specific conformation are critical for binding to PKC. jst.go.jp

Hydrophobicity: The hydrophobicity of the terpene side chain correlates with binding potency to PKC and tumor-promoting activity. core.ac.uk

Substituents: Modifications to the indole ring or the terpene moiety can drastically alter activity. The regioisomeric difference between teleocidin B-4 and this compound, which lies in the position of the double bond within the cyclohexene ring, leads to a measurable difference in their tumor-promoting activities, with this compound being less potent. nih.gov

To simplify the synthesis while retaining the key pharmacophoric elements, researchers have designed and synthesized simplified analogues. Benzolactams, which replace the indole ring with a benzene (B151609) ring and feature an eight-membered lactam, have been shown to reproduce the active conformation and biological activities of teleocidins, serving as valuable tools for SAR exploration. jst.go.jpcapes.gov.br By synthesizing various benzolactams with different substituents, it was determined that a hydrophobic region and the steric environment around the molecule are critical for potent activity. capes.gov.br These rationally designed analogues help to clarify the binding mode of the natural products to their protein targets. nih.govcapes.gov.br

CompoundClassKey Structural FeatureRelative Tumor-Promoting Activity
Teleocidin B-4 TeleocidinNatural ProductHigh (84.6% tumor incidence) nih.gov
This compound TeleocidinRegioisomer of Teleocidin B-4Moderate (63.3% tumor incidence) nih.gov
Indolactam V IndolactamCore structure, no terpene side chainEssential for activity, but less potent than full teleocidins jst.go.jp
Benzolactam-V Synthetic AnalogueBenzene instead of indole, 8-membered lactamMimics teleocidin activity capes.gov.br

Future Research Directions and Academic Significance

Advanced Biochemical Characterization of Undiscovered Biosynthetic Enzymes

The biosynthesis of Des-O-methylolivoretin C is a multi-step enzymatic process. The pathway begins with the synthesis of N-methyl-L-valyl-L-tryptophanol (NMVT) by the non-ribosomal peptide synthetase (NRPS) TleA, followed by C-N bond formation via the P450 oxygenase TleB, and a reverse prenylation by TleC to produce teleocidin A-1. nih.gov The crucial step leading to this compound is catalyzed by the C-methyltransferase TleD. rsc.org This enzyme methylates C-25 of the geranyl group on teleocidin A-1, which initiates a terpene cyclization cascade. rsc.org A resulting spiro intermediate can then spontaneously rearrange via two different C-C bond migrations: "path a" leads to teleocidin B-4, while "path b" forms this compound. rsc.org

Future research must focus on the enzymes that are still uncharacterized. For instance, while TleD is known to produce the core structure, the existence of other methyltransferases that could act on the teleocidin scaffold is plausible. rsc.org The discovery of an enzyme responsible for C-26 methylation to produce the olivoretin (B1219251) E structure is a key area for future investigation. rsc.org A comprehensive biochemical analysis of these putative enzymes, including their substrate specificity, catalytic mechanisms, and structural biology, is essential. This new knowledge would not only complete our understanding of teleocidin biosynthesis but also expand the toolkit of biocatalysts available for creating novel terpenoid indole (B1671886) alkaloids. rsc.orgresearchgate.net

Table 1: Key Biosynthetic Enzymes and Their Functions

EnzymeFunctionRole in PathwayReference
TleA (NRPS)Synthesizes the dipeptide N-methyl-L-valyl-L-tryptophanol (NMVT).Forms the initial peptide backbone. nih.gov
TleB (P450 Oxygenase)Catalyzes C-N bond formation.Creates the indolactam core structure. nih.gov
TleC (Prenyltransferase)Performs reverse geranylation at the C-7 position of the indole ring.Attaches the terpene moiety to produce teleocidin A-1. nih.gov
TleD (C-methyltransferase)Methylates C-25 of the geranyl group, initiating terpene cyclization.Key diversification step leading to this compound and teleocidin B-4. rsc.org

Metabolic Engineering and Synthetic Biology for Controlled Production and Novel Analogue Generation

Metabolic engineering and synthetic biology offer powerful strategies for the controlled production of this compound and the generation of novel, structurally diverse analogues. wikipedia.orgnih.gov The practice of optimizing genetic and regulatory processes within host cells can significantly increase the production of a target substance. wikipedia.org Heterologous expression of the teleocidin biosynthetic gene cluster (tle) in hosts like Streptomyces lividans has been a foundational step. nih.govresearchgate.net Notably, expressing the tle cluster alone yielded only teleocidin A-1, demonstrating that the crucial TleD enzyme was encoded outside the primary cluster. rsc.org

Future work can leverage synthetic biology tools to overcome production bottlenecks and create "unnatural" protein kinase C (PKC) activators. researchgate.net Key strategies include:

Pathway Refactoring and Optimization: Systematically redesigning the biosynthetic pathway using well-characterized genetic parts (promoters, ribosome binding sites) can help balance metabolic flux and avoid the accumulation of toxic intermediates. jmb.or.krnih.gov

Host Engineering: Utilizing robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae, which have been engineered for the production of various biochemicals, could provide alternative production platforms. nih.govcirad.fr

Enzyme Engineering: Directed evolution or rational design of key enzymes like TleC and TleD could alter their substrate specificity. nih.gov For example, TleC has been shown to accept various prenyl donors, suggesting that engineered versions could incorporate different terpene moieties. researchgate.net This would lead to a library of novel teleocidin compounds with potentially unique biological activities. rsc.org

Detailed Kinetic and Thermodynamic Studies of Enzymatic Reactions

Future research should aim to:

Determine Kinetic Parameters: Measure key kinetic constants (e.g., kcat, Km, and kcat/Km) for TleD and other enzymes in the pathway. This data is fundamental for identifying rate-limiting steps and understanding how the enzymes function under cellular conditions. mdpi.com Isothermal titration calorimetry (ITC) is a powerful technique for monitoring enzymatic reactions in real-time to quantify both kinetic parameters and thermodynamic state variables. mdpi.com

Analyze Thermodynamic Profiles: Quantify the thermodynamic driving forces (e.g., Gibbs free energy change, ΔG) and reaction enthalpy changes (ΔH) for each enzymatic step. mdpi.com This helps to distinguish between kinetic and thermodynamic control of reaction rates and to understand the reversibility of reactions. nih.gov For example, understanding the thermodynamics of the spontaneous C-C bond migration following the TleD-catalyzed cyclization would clarify why the reaction branches to form both this compound and teleocidin B-4. rsc.org

Investigate Allosteric Regulation and Product Inhibition: Study how pathway intermediates or final products might regulate enzyme activity. This information is crucial for metabolic engineering efforts, as feedback inhibition can severely limit product yields. nih.gov

Application of Integrated "Omics" Technologies (e.g., metagenomics) for New Source Identification and Pathway Discovery

Integrated "omics" technologies provide a holistic view of biological systems and are powerful tools for natural product discovery. mdpi.comfrontiersin.org Combining genomics, transcriptomics, proteomics, and metabolomics can accelerate the identification of new sources of this compound and related compounds, as well as uncover novel biosynthetic pathways. uu.nlhumanspecificresearch.org

Future applications in this area include:

Genome Mining and Metagenomics: Most bacteria, including prolific producers like Streptomyces, employ the methylerythritol phosphate (B84403) (MEP) pathway for terpenoid biosynthesis. nih.gov Mining the genomes of diverse actinomycetes and other bacteria for homologs of key biosynthetic genes (like tleD and tleC) can pinpoint new potential producers. nih.gov Metagenomic approaches, which analyze the collective genetic material from environmental samples, can uncover biosynthetic gene clusters from unculturable microorganisms.

Integrative Omics Analysis: A combined approach offers deeper insights. mdpi.com For instance, transcriptomics can identify genes that are co-expressed with the teleocidin pathway under specific culture conditions, potentially revealing new regulatory or tailoring enzymes. uu.nl Simultaneously, metabolomics can detect the presence of this compound and other related metabolites, directly linking gene expression to chemical production. humanspecificresearch.org This integrated knowledge can be used to build comprehensive networks that unravel the complex regulation of biosynthetic pathways. uu.nl

Computational Chemistry and Molecular Modeling for Predictive Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable for understanding complex enzymatic mechanisms at an atomic level. rsc.org For the this compound pathway, these tools have already provided significant insights and will continue to guide future research.

The crystal structure of TleD complexed with its substrates has been solved, revealing how the enzyme positions teleocidin A-1 to favor the specific cyclization reaction. nih.govresearchgate.net Molecular dynamics simulations further supported the proposed conformation, showing that the substrate bends to bring the reactive carbon atoms (C-7 and C-25) into close proximity. rsc.org

Future computational studies can expand on this foundation:

Predicting Reaction Pathways: Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the transition states of the TleD-catalyzed methylation and the subsequent cationic cyclization and rearrangement. This would provide a detailed energy profile of the reaction, explaining the observed product distribution between this compound and teleocidin B-4.

Designing Novel Biocatalysts: In silico protein design and substrate docking can be used to predict mutations in TleD or TleC that would alter their substrate specificity or catalytic activity. nih.gov This allows for the rational engineering of enzymes to produce novel analogues, complementing the experimental approaches of synthetic biology.

Solvent and Environmental Effects: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict how different solvent environments might affect enzyme stability and reactivity, which is valuable for optimizing biocatalytic processes. rsc.org

Exploration of Broader Biological System Interactions beyond Primary Targets

While this compound is primarily known as a potent activator of protein kinase C (PKC), its full range of interactions within a biological system is likely more complex. nih.govnih.gov Understanding these broader interactions is critical for appreciating its complete pharmacological profile and academic significance. Early studies focused on its tumor-promoting activity, which is linked to its potent activation of PKC isoforms. nih.govnih.gov

Future research should explore biological activities beyond this classical target:

Identifying Off-Target Effects: High-throughput screening and proteomic approaches can identify other cellular proteins that bind to this compound. This could reveal unexpected mechanisms of action or explain cellular responses not solely attributable to PKC activation.

Investigating Novel Therapeutic Applications: The potent bioactivity of teleocidin-type compounds suggests they could be adapted for new therapeutic uses. For example, related PKC agonists are being investigated for their potential to reverse T-cell exhaustion in anti-cancer immunotherapy. google.com Exploring whether this compound or its derivatives have similar effects on immune cells could open up entirely new research avenues. google.com

Systems Biology Approaches: Analyzing the global transcriptomic, proteomic, and metabolomic changes in cells treated with this compound can provide an unbiased, systems-level view of its impact on cellular networks and signaling pathways. nih.gov

Table 2: Summary of Future Research Directions

Research AreaKey ObjectivesPotential Impact
Biochemical CharacterizationIdentify and characterize undiscovered biosynthetic enzymes (e.g., other methyltransferases).Complete understanding of the biosynthetic pathway and expansion of the biocatalytic toolbox.
Metabolic Engineering & Synthetic BiologyDevelop robust microbial hosts for controlled production; create novel analogues through enzyme engineering.Sustainable production of the compound and generation of a library of new molecules with potentially improved properties.
Kinetic & Thermodynamic StudiesQuantify reaction rates, efficiencies, and energy profiles of the biosynthetic enzymes.Identify pathway bottlenecks and provide fundamental data for accurate metabolic modeling and engineering.
Integrated "Omics"Discover new natural sources and biosynthetic pathways using genomics, transcriptomics, and metabolomics.Uncover novel biodiversity and genetic resources for teleocidin-type compounds.
Computational ModelingPredict reaction mechanisms and transition states; guide rational enzyme engineering.Accelerate enzyme design and provide deep mechanistic insights that are difficult to obtain experimentally.
Broader Biological InteractionsIdentify off-target effects and explore new biological activities beyond PKC activation (e.g., immunotherapy).Reveal new therapeutic potential and provide a comprehensive understanding of the compound's pharmacological profile.

Q & A

Q. How can researchers leverage crystallographic data to resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction analysis and validate refinement parameters (e.g., R-factors, electron density maps). Cross-validate with circular dichroism (CD) spectroscopy or computational methods (e.g., DFT-based optical rotation calculations). Deposit crystallographic data in public repositories (e.g., CCDC) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.